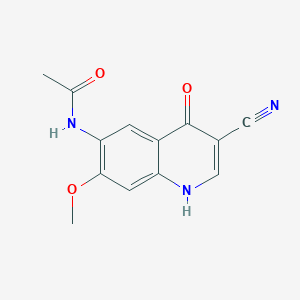

N-(3-Cyano-4-hydroxy-7-methoxy-6-quinolinyl)-acetamide

Description

Properties

Molecular Formula |

C13H11N3O3 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

N-(3-cyano-7-methoxy-4-oxo-1H-quinolin-6-yl)acetamide |

InChI |

InChI=1S/C13H11N3O3/c1-7(17)16-11-3-9-10(4-12(11)19-2)15-6-8(5-14)13(9)18/h3-4,6H,1-2H3,(H,15,18)(H,16,17) |

InChI Key |

JASNAQCMYLUOAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)- involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the modulation of biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule, as identified through similarity scoring (0.69–0.77) and synthetic relevance:

Structural and Functional Analysis

A. Substituent Effects on Bioactivity

- Cyano Group (-CN): Present in all analogues, this group enhances π-π stacking and hydrogen-bonding interactions with kinase ATP-binding pockets .

- Methoxy vs.

- Chlorine Substituents : Chlorine at position 4 (CAS 848133-76-6) or on aryl groups (CAS 380843-75-4) enhances electrophilicity, favoring covalent binding to cysteine residues in kinases .

C. Physicochemical Properties

- Solubility : The hydroxy group at position 4 improves aqueous solubility, while methoxy/ethoxy and chloro groups enhance membrane permeability .

- Stability : Ethoxy-substituted analogues (CAS 524955-09-7) may exhibit better metabolic stability due to reduced oxidative dealkylation compared to methoxy .

Biological Activity

N-(3-Cyano-4-hydroxy-7-methoxy-6-quinolinyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including halogenation, nitration, and acylation. The following steps outline a common synthetic route:

- Halogenation : Starting with 6-methoxyquinoline, chlorination is performed to introduce a chlorine atom at the 4-position.

- Nitration : The chlorinated product is nitrated using a mixture of nitric and sulfuric acids to introduce the cyano group at the 3-position.

- Acylation : The nitrated product undergoes acylation with acetic anhydride to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various pathogens, which is quantified through Minimum Inhibitory Concentration (MIC) values. For instance, compounds derived from similar quinoline structures have shown promising results in inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

These values indicate that modifications to the quinoline scaffold can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to inhibit protein tyrosine kinases (PTKs), which are critical in regulating cell growth and differentiation. Studies have shown that compounds with similar structures can effectively inhibit the HER2 and EGFR pathways, leading to reduced proliferation of cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | <1 | Apoptosis induction via caspase activation |

| Hep3B | <1 | Disruption of microtubule assembly |

| COLO 205 | <1 | G2/M phase arrest |

Mechanistic studies indicate that these compounds can induce apoptosis through intrinsic and extrinsic signaling pathways .

Case Studies

- Antimicrobial Evaluation : A study assessed various pyrazole derivatives related to quinoline structures for their antimicrobial activity. Compound 7b exhibited excellent antimicrobial properties with low toxicity, making it a candidate for further development .

- Anticancer Studies : Research on 4-substituted benzyloxyquinolin derivatives indicated that certain compounds were highly effective against multiple cancer cell lines with IC50 values below 1 µM, showing selective toxicity towards cancer cells while sparing normal cells .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound inhibits key kinases involved in cell signaling pathways that regulate cell division and survival.

- Induction of Apoptosis : By activating apoptotic pathways, it leads to programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-Cyano-4-hydroxy-7-methoxy-6-quinolinyl)-acetamide, and how do reaction parameters influence yield?

- Methodological Answer : Multi-step synthesis involving substitution, reduction, and condensation reactions is typical. For example, a nitrobenzene derivative can undergo substitution with pyridinemethanol under alkaline conditions, followed by iron powder reduction and condensation with cyanoacetic acid . Critical parameters include pH (to stabilize intermediates), temperature (to minimize side reactions), and catalyst selection. Yield optimization often requires iterative adjustment of stoichiometry and reaction time.

Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are standard for structural validation. X-ray crystallography (if crystals are obtainable) and infrared spectroscopy (IR) can confirm functional groups. For purity, reverse-phase HPLC with acetonitrile/water gradients is recommended, as demonstrated in impurity profiling of analogous acetamides .

Q. How should researchers ensure compound stability during long-term storage?

- Methodological Answer : Store under inert gas (e.g., argon) at –20°C in amber glass vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the cyano and acetamide groups. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Investigate impurities via HPLC-MS; for instance, highlights the need to exclude solvent peaks and degradation byproducts. Orthogonal techniques like Surface Plasmon Resonance (SPR) can confirm binding kinetics independently .

Q. How can computational modeling predict the interaction of this compound with target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using PubChem-derived 3D structures (Canonical SMILES and InChIKey) identifies potential binding poses . Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time. Validate predictions with experimental IC50 values from kinase inhibition assays .

Q. What structural modifications to the quinolinyl or acetamide moieties enhance pharmacological properties?

- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest that electron-withdrawing groups (e.g., cyano at C3) improve target affinity, while methoxy groups at C7 modulate solubility. Acetamide N-substitution with bulky groups can reduce off-target interactions, as seen in structurally related herbicides .

Q. How is regioselectivity achieved in substitution reactions during synthesis?

- Methodological Answer : Directing groups (e.g., nitro in ) guide substitution to specific positions. Alkaline conditions favor nucleophilic attack at electron-deficient aromatic carbons. Computational tools (e.g., DFT calculations) predict reactive sites, while protective groups (e.g., acetyl) shield sensitive functionalities .

Q. What in vitro assay designs evaluate kinase inhibition efficacy?

- Methodological Answer : Use recombinant kinases (e.g., EGFR or HER2) in fluorescence-based assays (e.g., ADP-Glo™). Include positive controls (e.g., staurosporine) and validate with dose-response curves. ’s synthesis of AZD8931, a kinase inhibitor, underscores the importance of competitive binding assays with radiolabeled ATP analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.